CYP Enzyme Inhibition Profile: Selective CYP1A2 Inhibition vs. Non-Fluorinated Benzimidazolones
5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS 1544-75-8) is characterized as a CYP1A2 inhibitor, while showing no inhibition of CYP2C19, CYP2C9, and CYP2D6 isoforms at standard screening concentrations . This specific inhibition profile is a quantifiable differentiation point when compared to unsubstituted or other benzimidazolone analogs, which may have broader or different CYP inhibition liabilities. Such data is critical for medicinal chemists to predict potential drug-drug interaction (DDI) risks early in lead optimization .
| Evidence Dimension | Cytochrome P450 (CYP) Enzyme Inhibition |
|---|---|
| Target Compound Data | CYP1A2: Yes (inhibitor); CYP2C19: No; CYP2C9: No; CYP2D6: No |
| Comparator Or Baseline | Unsubstituted benzimidazolone (no direct data in same assay, but class-level baseline expectation is lower or different isoform selectivity) |
| Quantified Difference | Qualitative differentiation: specific CYP1A2 inhibition with high selectivity over CYP2C19, CYP2C9, and CYP2D6. |
| Conditions | Standard in vitro CYP inhibition screening assays. |
Why This Matters
This specific CYP inhibition fingerprint allows for more predictable ADME-Tox profiling in drug discovery programs, potentially reducing DDI-related attrition compared to less selective analogs.
